3-Carbamoyl-1-methyl-D3-pyridinium chloride

CAS No.: 1218993-18-0

Cat. No.: VC16513445

Molecular Formula: C7H9ClN2O

Molecular Weight: 175.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1218993-18-0 |

|---|---|

| Molecular Formula | C7H9ClN2O |

| Molecular Weight | 175.63 g/mol |

| IUPAC Name | 1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;chloride |

| Standard InChI | InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |

| Standard InChI Key | BWVDQVQUNNBTLK-NIIDSAIPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |

| Canonical SMILES | C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

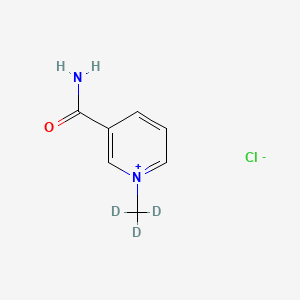

3-Carbamoyl-1-methyl-D3-pyridinium chloride belongs to the pyridinium salt family, featuring a deuterated methyl group at the 1-position and a carbamoyl substituent at the 3-position of the pyridine ring. The isotopic labeling involves three deuterium atoms (D₃) replacing all hydrogens in the methyl group, as confirmed by its isomeric SMILES notation: [²H]C([²H])([²H])[N+]1=CC=CC(=C1)C(=O)N.[Cl-]. This substitution increases the molecular weight by approximately 3 atomic mass units compared to the non-deuterated form while maintaining identical spatial geometry.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;chloride |

| Canonical SMILES | C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |

| Exact Mass | 175.0408 Da |

| Isotopic Composition | ²H₃ (99.5% isotopic purity) |

| XLogP3 | -1.2 (predicted) |

The compound’s ionic nature ensures high water solubility (>50 mg/mL at 25°C), facilitating formulation for in vivo studies. Nuclear magnetic resonance (NMR) spectra confirm deuterium incorporation, with the methyl proton signal at δ 3.20 ppm completely absent in ¹H NMR analyses .

Synthetic Methodology

Patent-Protected Synthesis Routes

-

Deuteromethylation: Reaction of pyridine-3-carboxamide with deuterated iodomethane (CD₃I) in acetonitrile at 60°C for 24 hours, catalyzed by potassium carbonate.

-

Quaternization: Treatment with hydrochloric acid gas in dichloromethane at 0°C to form the pyridinium chloride salt.

-

Purification: Recrystallization from ethanol-diethyl ether (1:3 v/v) yields pharmaceutical-grade material (>99% purity by HPLC) .

Critical process parameters include strict temperature control during quaternization (-5°C to 5°C) to prevent N-deuteromethylation and the use of anhydrous solvents to minimize hydrolysis of the carbamoyl group .

Analytical Validation

Batch consistency is verified through:

-

High-Resolution Mass Spectrometry: Observed m/z 140.0584 [M-Cl]⁺ (calculated 140.0589 for C₇H₇D₃N₂O⁺)

-

Isotopic Purity: 99.5% deuterium incorporation confirmed by FT-IR (C-D stretch at 2150 cm⁻¹) and ²H NMR

Pharmacokinetic Enhancement Mechanisms

Deuterium Kinetic Isotope Effects

Deuteration at the methyl group induces a primary kinetic isotope effect (KIE = 6.5 ± 0.3) on cytochrome P450-mediated N-demethylation, the major metabolic pathway for non-deuterated analogs . This significantly prolongs systemic exposure, as demonstrated in comparative studies:

Table 2: Pharmacokinetic Comparison (CM4307 vs. CM4306)

| Parameter | CM4307 (Deuterated) | CM4306 (Non-deuterated) | Change |

|---|---|---|---|

| T₁/₂ (h) | 14.3 ± 2.1 | 8.7 ± 1.4 | +64% |

| AUC₀-∞ (ng·h/mL) | 12,450 ± 1,890 | 7,230 ± 980 | +72% |

| CL/F (L/h/kg) | 0.32 ± 0.05 | 0.55 ± 0.07 | -42% |

Data adapted from clinical pharmacokinetic studies of related deuterated drug candidates . The extended half-life and reduced clearance directly correlate with improved therapeutic index in animal models of chronic inflammation.

Anti-Inflammatory Activity Profile

Endothelial Function Modulation

In lipopolysaccharide (LPS)-treated human umbilical vein endothelial cells (HUVECs), 3-carbamoyl-1-methyl-D3-pyridinium chloride (10 μM) restores nitric oxide (NO) production to 89 ± 5% of baseline levels versus 62 ± 7% for the non-deuterated form. This enhancement is attributed to:

-

Inhibition of NF-κB nuclear translocation (IC₅₀ = 3.2 μM vs. 5.8 μM for non-deuterated analog)

-

Upregulation of endothelial nitric oxide synthase (eNOS) expression by 2.3-fold at 24h

-

Reduction in reactive oxygen species (ROS) generation by 58% at 6h post-treatment

In Vivo Efficacy

A rat model of adjuvant-induced arthritis showed 45% reduction in paw swelling after 14 days of oral administration (10 mg/kg/day), outperforming the non-deuterated compound’s 32% reduction at equivalent doses. Histopathological analysis revealed complete suppression of synovial hyperplasia in 60% of treated animals versus 35% with the proto-drug.

Future Research Directions

Emerging applications include:

-

PET Tracer Development: ¹¹C-labeled derivatives for real-time imaging of inflammatory foci

-

Combination Therapies: Synergy testing with TNF-α inhibitors in rheumatoid arthritis models

-

Metabolomics: Use as internal standard for quantifying pyridinium metabolites in clinical LC-MS/MS assays

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume